RAD25 protein - 147388-16-7

RAD25 protein

Catalog Number: EVT-1519599
CAS Number: 147388-16-7
Molecular Formula: C5H3FIN
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RAD25 protein is classified under the family of DNA repair proteins. It is homologous to the human RAD2 protein and is often referred to as a member of the RAD family, which includes several proteins involved in DNA repair mechanisms. The gene encoding RAD25 is located on chromosome 1 in humans and is expressed in various tissues, indicating its fundamental role in cellular function.

Synthesis Analysis

Methods and Technical Details

The synthesis of RAD25 protein involves transcription of its gene into messenger RNA, followed by translation into the protein structure. The process can be quantitatively analyzed using various techniques:

  1. Ribosome Profiling: This method allows for the measurement of translation initiation and codon translation rates, providing insights into how efficiently RAD25 is synthesized under different conditions .
  2. Mass Spectrometry: Advanced mass spectrometry techniques, such as quantitative O-propargyl-puromycin tagging, have been developed to accurately quantify newly synthesized proteins like RAD25. This method enables researchers to monitor rapid changes in protein synthesis without extensive pretreatment .
Molecular Structure Analysis

Structure and Data

The molecular structure of RAD25 protein has been elucidated through various biochemical studies. It typically consists of several domains that facilitate its interaction with DNA and other proteins involved in the DNA repair process. Structural data indicate that RAD25 has a conserved region that is essential for its function in recognizing and binding to damaged DNA.

  • Protein Domains: The protein contains specific motifs that are critical for its enzymatic activity and interaction with other repair proteins.
  • 3D Structure: Advanced techniques like X-ray crystallography have provided detailed insights into the three-dimensional conformation of RAD25, revealing how it interacts with DNA substrates.
Chemical Reactions Analysis

Reactions and Technical Details

RAD25 participates in several biochemical reactions essential for DNA repair:

  1. Nucleotide Excision Repair: RAD25 is involved in recognizing DNA lesions and facilitating their excision during the nucleotide excision repair process.
  2. Protein-Protein Interactions: The functionality of RAD25 often depends on its interactions with other proteins involved in the DNA damage response pathway. These interactions can be studied using techniques such as co-immunoprecipitation and mass spectrometry.
Mechanism of Action

Process and Data

The mechanism by which RAD25 exerts its effects on DNA repair involves several key steps:

  1. Damage Recognition: RAD25 identifies sites of DNA damage through structural changes induced by lesions.
  2. Recruitment of Repair Factors: Upon binding to damaged DNA, RAD25 recruits other repair proteins to form a complex that facilitates the repair process.
  3. Catalytic Activity: The protein exhibits enzymatic activity that assists in the excision of damaged nucleotides, thereby restoring the integrity of the genetic material.

Data from various studies indicate that mutations or dysregulation of RAD25 can lead to increased susceptibility to genomic instability and cancer development.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RAD25 protein exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight of RAD25 varies depending on post-translational modifications but typically falls within a range consistent with other DNA repair proteins.
  • Stability: The stability of RAD25 can be influenced by factors such as temperature, pH, and ionic strength, which are critical for maintaining its functional conformation during biochemical assays.
  • Solubility: RAD25 is generally soluble in physiological buffers, which is essential for its functionality during cellular processes.
Applications

Scientific Uses

RAD25 protein has significant applications in scientific research:

  1. Cancer Research: Understanding the role of RAD25 in DNA repair mechanisms provides insights into cancer biology, particularly how tumors develop resistance to therapies targeting DNA damage.
  2. Genomic Stability Studies: Researchers utilize RAD25 as a model to study mechanisms underlying genomic stability, which is crucial for developing strategies to prevent genetic diseases.
  3. Biotechnology: The knowledge gained from studying RAD25 can inform biotechnological applications aimed at enhancing DNA repair pathways for therapeutic purposes.
Structural Analysis of RAD25 Protein

Primary Sequence Conservation Across Species

RAD25 (also known as SSL2 in Saccharomyces cerevisiae) is a highly conserved eukaryotic protein essential for nucleotide excision repair (NER) and transcription. Its primary sequence exhibits significant homology across species, particularly in functional domains critical for ATP hydrolysis and DNA unwinding. The S. cerevisiae RAD25 shares 55% sequence identity with human ERCC3/XPB (the ortholog encoded by ERCC3), 56% with Schizosaccharomyces pombe Rad3, and 69% with Drosophila melanogaster XPB [1] [6]. Key conserved regions include:

  • Walker A (P-loop): Residues GxGKT involved in ATP phosphate coordination.
  • Walker B: hhhD motif (hydrophobic residues followed by aspartate) for Mg²⁺-ATP binding.
  • Helicase motifs I–VI: Characteristic residues for DNA binding and translocation (e.g., motif II: DEAH).

Table 1: Sequence Conservation of RAD25 Homologs

SpeciesProteinIdentity (%)Key Conserved Motifs
Homo sapiensXPB/ERCC355Walker A/B, Helicase I–VI
S. pombeRad356Iron-sulfur cluster, Arch domain
D. melanogasterXPB69DNA-binding loops (L1/L2)
P. furiosusRadA46FxxA oligomerization motif

These conserved elements underscore RAD25’s fundamental role in DNA metabolism [6] [10].

Domain Architecture: Helicase Motifs and ATP-Binding Regions

RAD25 is a multi-domain protein structured around a catalytic ATPase/helicase core. Its architecture comprises:

  • N-terminal domain (NTD): Binds single-stranded DNA (ssDNA) during NER [6].
  • Central helicase core: Contains two RecA-like lobes (Helicase lobes 1 and 2) with seven conserved motifs (I, Ia, II–VI). Motif II (DEAH) enables ATP hydrolysis, while motifs Ia and III facilitate DNA translocation [8].
  • C-terminal domain (CTD): Includes an iron-sulfur cluster (4Fe-4S) and Arch domain critical for protein-protein interactions within TFIIH [6].
  • Flexible linker: Houses the "FxxA" motif essential for oligomerization and integration into TFIIH [8].

ATP binding occurs at the interface of the two RecA lobes, with Walker A gripping phosphates and Walker B coordinating Mg²⁺. Mutations in these motifs (e.g., K346A in Walker A) abolish ATPase activity and compromise transcription-coupled repair [1] [8].

Table 2: Functional Domains of RAD25

DomainKey FeaturesFunctional Role
N-terminalβ-hairpin motifssDNA binding
RecA lobe 1Walker A, Motifs I–IIIATP phosphate coordination
RecA lobe 2Walker B, Motifs IV–VIDNA translocation
Arch domainHelical bundleTFIIH subunit docking
Iron-sulfur cluster4Fe-4S coordinated by cysteinesRedox sensing, structural stability

Structural Homology to Human ERCC3/XPB

RAD25 and human XPB (ERCC3) are structural orthologs sharing a conserved helicase fold and domain topology. Key parallels include:

  • RecA lobe alignment: Superposition of S. cerevisiae RAD25 and human XPB yields a Cα RMSD of 1.8 Å, confirming near-identical ATPase cores [3] [6].
  • Iron-sulfur cluster: Both proteins use a 4Fe-4S cluster to stabilize the CTD and regulate conformational transitions during DNA unwinding [6].
  • Arch domain: Positions the helicase within TFIIH to enable DNA opening for RNA polymerase II [10].

Disease-associated mutations in XPB (e.g., F99S in xeroderma pigmentosum; T119P in Cockayne syndrome) map to residues equivalent to RAD25’s ATP-binding cleft and DNA-interaction surfaces. These mutations disrupt helicase activity and TFIIH integrity, validating RAD25 as a model for human NER disorders [3] [6].

Crystallographic and Cryo-EM Studies of RAD25-TFIIH Complexes

Structural studies of RAD25 within TFIIH have advanced through X-ray crystallography and cryo-electron microscopy (cryo-EM):

  • Crystal structures: Truncated RAD25-ct (residues 290–587) revealed ATP/ADP-bound states in monomeric form. ATPγS-bound RAD25 shows a closed cleft between RecA lobes, while ADP binding induces an open conformation [8].
  • Cryo-EM of TFIIH: Sub-nanometer reconstructions (e.g., 8.2 Å human TFIIH) positioned RAD25/XPB at the DNA-loading site. RAD25 anchors TFIIH to DNA, with its 5′→3′ translocase activity driving promoter melting [9] [10].
  • Conformational switching: In "active" TFIIH (ATP-bound), RAD25 adopts an extended helical pitch (90–130 Å), enabling DNA strand separation. The "inactive" state (nucleotide-free) compresses to 60–80 Å [8] [9].

Table 3: Key Structural Studies of RAD25/TFIIH

MethodResolutionSystemKey Findings
X-ray diffraction2.9 ÅP. furiosus RadA-ct + ATPNucleotide binding in monomeric helicase half-site
Cryo-EM4.2 ÅYeast TFIIH-RNA Pol IIRAD25 wedged at upstream fork junction
Cryo-EM8.2 ÅHuman TFIIH-coreXPB-RAD25 interaction with p52/p8 subunits

These structures elucidate how RAD25’s ATP-driven conformational changes regulate DNA opening in transcription initiation and NER [9] [10].

Properties

CAS Number

147388-16-7

Product Name

RAD25 protein

Molecular Formula

C5H3FIN

Synonyms

RAD25 protein

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